molecular formula C20H26N4O2 B5148661 N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B5148661
M. Wt: 354.4 g/mol
InChI Key: KIFNRVYSIWBWOX-UHFFFAOYSA-N
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Description

N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a methoxyphenyl group, a piperidine ring, a pyrazole ring, and a cyclopropanecarboxamide moiety

Properties

IUPAC Name

N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-18-4-2-3-15(13-18)14-23-11-8-17(9-12-23)24-19(7-10-21-24)22-20(25)16-5-6-16/h2-4,7,10,13,16-17H,5-6,8-9,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFNRVYSIWBWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the cyclopropanecarboxamide moiety can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl group can produce a primary or secondary alcohol.

Scientific Research Applications

N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.

    Material Science: The unique structural features of this compound make it a candidate for developing novel materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism of action of N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The methoxyphenyl group can enhance its binding affinity to these targets, while the piperidine and pyrazole rings contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methoxyphenyl)piperidin-4-yl]pyrazole-3-carboxamide: Similar structure but lacks the cyclopropane ring.

    N-[2-(3-methoxyphenyl)piperidin-4-yl]pyrazole-3-carboxamide: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

N-[2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its chemical reactivity and biological activity

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